phosphanium bromide CAS No. 51584-59-9](/img/structure/B14666925.png)
[4-(2-Oxocyclopentyl)butyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxocyclopentyl)butylphosphanium bromide: is a complex organophosphorus compound It is characterized by the presence of a phosphanium group bonded to a triphenyl moiety and a butyl chain that is further substituted with an oxocyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxocyclopentyl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the alkylation of triphenylphosphine with 4-(2-oxocyclopentyl)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Oxocyclopentyl)butylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(2-Oxocyclopentyl)butylphosphanium bromide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .
Biology and Medicine: Its ability to form stable complexes with metal ions can be exploited to deliver therapeutic agents to specific targets in the body .
Industry: In the industrial sector, 4-(2-Oxocyclopentyl)butylphosphanium bromide is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism by which 4-(2-Oxocyclopentyl)butylphosphanium bromide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways in various ways, depending on the specific application. For example, in catalysis, the compound can facilitate the activation of substrates and the formation of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties but different applications.
4-(2-Oxocyclopentyl)butylphosphanium chloride: A closely related compound with a chloride ion instead of bromide.
Uniqueness: 4-(2-Oxocyclopentyl)butylphosphanium bromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
51584-59-9 |
|---|---|
Molekularformel |
C27H30BrOP |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
4-(2-oxocyclopentyl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H30OP.BrH/c28-27-21-12-14-23(27)13-10-11-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
WCRZVFCELLDVGU-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C(=O)C1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



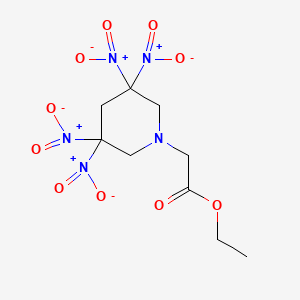

![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
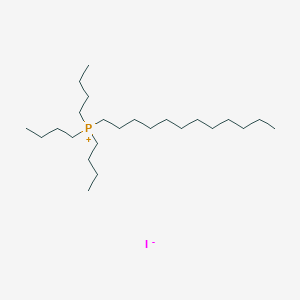
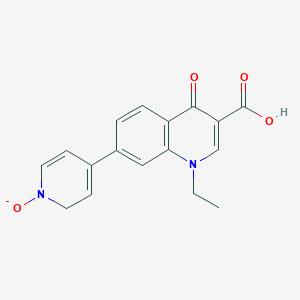
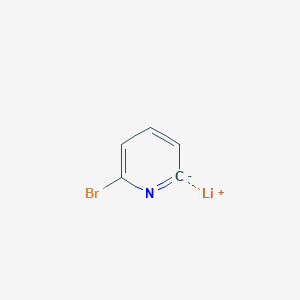
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)


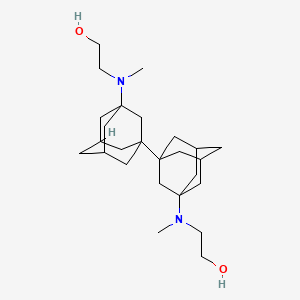

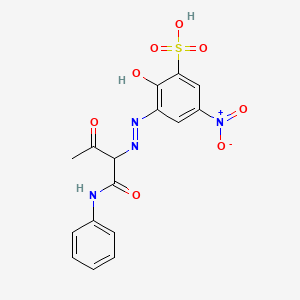
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
